synthesis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide
synthesis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide
An In-depth Technical Guide to the Synthesis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the , a compound of interest for researchers and professionals in drug development and medicinal chemistry. The document details two primary synthetic pathways, with a focus on a modern peptide coupling approach and a classical multi-step method. Each methodology is presented with a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and the rationale for procedural choices, ensuring scientific integrity and reproducibility. The guide is structured to offer both theoretical understanding and practical application for scientists in the field.
Introduction and Significance
N-(1-Hydrazinocarbonyl-ethyl)-benzamide, also known as N-benzoyl-alanine hydrazide, belongs to the class of amino acid hydrazides. These compounds are significant scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and antimycobacterial properties.[1][2] The incorporation of the benzoyl group and the hydrazide moiety onto an alanine backbone creates a molecule with potential for further functionalization and development into novel therapeutic agents. This guide aims to provide a detailed and practical resource for the efficient laboratory-scale synthesis of this valuable compound.
Recommended Synthetic Pathway: Peptide Coupling of N-Boc-Alanine with Benzoic Acid Hydrazide
This modern approach is recommended for its high efficiency, yield, and purity of the final product. The strategy involves the coupling of an N-terminally protected alanine with benzoic acid hydrazide using a peptide coupling agent, followed by the removal of the protecting group.
Rationale for this Approach
The use of a tert-Butyloxycarbonyl (Boc) protecting group on the nitrogen of alanine is crucial to prevent self-condensation and other side reactions during the amide bond formation. The coupling agent, HATU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), is a highly efficient reagent for amide bond formation, known for its rapid reaction times and suppression of racemization.[1][3]
Reaction Scheme
Caption: Synthetic pathway for N-(1-Hydrazinocarbonyl-ethyl)-benzamide via peptide coupling.
Experimental Protocol
Part 1: Synthesis of N-Boc-N'-(1-benzamidoethyl)hydrazinecarboxamide (Intermediate)
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Preparation: In a round-bottom flask, dissolve N-Boc-L-alanine (1 equivalent) and benzoic acid hydrazide (1 equivalent) in dimethylformamide (DMF).
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Cooling: Cool the solution to 0°C in an ice bath.
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Addition of Base and Coupling Agent: Add triethylamine (Et3N) (1.1 equivalents) as a base, followed by the portion-wise addition of HATU (1.1 equivalents) as the coupling reagent.[1][2][3]
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Reaction: Stir the reaction mixture at 0°C for one hour, and then allow it to warm to room temperature and stir overnight.
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Work-up: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% aqueous citric acid), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Part 2: Deprotection to Yield N-(1-Hydrazinocarbonyl-ethyl)-benzamide Hydrochloride
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Dissolution: Dissolve the purified intermediate from Part 1 in a suitable solvent like methylene chloride or ether.
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Acidification: Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in an appropriate solvent (e.g., 4M HCl in dioxane).[4]
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Precipitation: The hydrochloride salt of the final product will precipitate out of the solution.
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Isolation: Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum to yield the final product as a white solid.[1]
Data Summary
| Reagent/Parameter | Molar Ratio (to N-Boc-Ala) | Key Conditions | Purpose |
| N-Boc-L-Alanine | 1 | - | Starting amino acid |
| Benzoic Acid Hydrazide | 1 | - | Hydrazide source |
| HATU | 1.1 | 0°C to RT | Coupling agent |
| Triethylamine | 1.1 | 0°C | Base to neutralize acid |
| DMF | - | 0°C to RT | Solvent |
| HCl | Excess | 0°C to RT | Deprotection of Boc group |
Alternative Synthetic Pathway: Hydrazinolysis of N-Benzoyl-Alanine Ester
This classical approach involves two main stages: the synthesis of N-benzoyl-alanine and its subsequent conversion to the corresponding hydrazide.
Rationale for this Approach
This method is based on well-established chemical transformations. The Schotten-Baumann reaction for the N-benzoylation of alanine is a robust method.[5] The subsequent esterification and hydrazinolysis are standard procedures for converting a carboxylic acid to a hydrazide.[6] While potentially involving more steps and harsher conditions than the peptide coupling method, it utilizes readily available and less expensive reagents.
Reaction Scheme
Caption: Alternative synthetic route via N-benzoylation and hydrazinolysis.
Experimental Protocol
Part 1: Synthesis of N-Benzoyl-L-Alanine
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Dissolution: Dissolve L-alanine (1 equivalent) in a solution of sodium hydroxide (e.g., 2N NaOH) and cool to 0-5°C.[5]
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Acylation: Add benzoyl chloride (1.1 equivalents) and additional sodium hydroxide solution alternately in portions, while maintaining the temperature and alkaline pH.
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Reaction: After the addition is complete, shake or stir the mixture vigorously at room temperature for a short period (e.g., 15 minutes).
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Isolation: Acidify the clear solution with concentrated hydrochloric acid to a pH of 2, while cooling in an ice bath. The N-benzoyl-L-alanine will precipitate as a solid.
-
Purification: Collect the solid by filtration and wash with cold water. Recrystallization from a suitable solvent system can be performed if necessary.
Part 2: Esterification of N-Benzoyl-L-Alanine
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Reaction: Reflux the N-benzoyl-L-alanine from Part 1 in an excess of ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid) for several hours.
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Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent and wash with a sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Purification: Dry the organic layer, filter, and concentrate to obtain the crude ethyl ester.
Part 3: Hydrazinolysis to N-(1-Hydrazinocarbonyl-ethyl)-benzamide
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Reaction: Dissolve the N-benzoyl-L-alanine ethyl ester from Part 2 in a suitable solvent like methanol or ethanol. Add an excess of hydrazine hydrate (e.g., 3 equivalents).[6]
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Heating: The reaction mixture may be stirred at room temperature overnight or gently refluxed for a few hours to drive the reaction to completion.
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Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Conclusion
The can be successfully achieved through multiple synthetic routes. The modern peptide coupling approach offers a more direct and efficient method, likely resulting in higher yields and purity, making it suitable for applications where material quality is paramount. The classical approach, while more laborious, provides a cost-effective alternative using standard laboratory reagents and techniques. The choice of method will depend on the specific requirements of the research, including available resources, desired scale, and purity standards.
References
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Al-Masoudi, N. A. L., & Kadhum, A. H. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 10(9), 1218–1228. [Link]
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Al-Masoudi, N. A. L., & Kadhum, A. H. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. Molecules (Basel, Switzerland), 10(9), 1218–1228. [Link]
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Cantillo, D., & Kappe, C. O. (2020). A sequential three-step continuous-flow synthesis of dipeptide benzyl esters. Reaction Chemistry & Engineering, 5(3), 511-516. [Link]
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Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Peng, C. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
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Al-Masoudi, N. A. L., & Kadhum, A. H. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. ResearchGate. [Link]
- Hoffmann-La Roche. (1962). Amino acid hydrazides. U.S.
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PubChem. (n.d.). N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide. PubChem. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of N-benzoyl L-alanine. Retrieved from [Link]
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